molecular formula C16H11F6NO B12006186 4-(trifluoromethyl)-N-(2,2,2-trifluoro-1-phenylethyl)benzamide CAS No. 304458-38-6

4-(trifluoromethyl)-N-(2,2,2-trifluoro-1-phenylethyl)benzamide

Katalognummer: B12006186
CAS-Nummer: 304458-38-6
Molekulargewicht: 347.25 g/mol
InChI-Schlüssel: CNVSGILXBGTTOV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(trifluoromethyl)-N-(2,2,2-trifluoro-1-phenylethyl)benzamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a benzamide structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(trifluoromethyl)-N-(2,2,2-trifluoro-1-phenylethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with 2,2,2-trifluoro-1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

4-(trifluoromethyl)-N-(2,2,2-trifluoro-1-phenylethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or phenylethyl derivatives.

Wissenschaftliche Forschungsanwendungen

4-(trifluoromethyl)-N-(2,2,2-trifluoro-1-phenylethyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 4-(trifluoromethyl)-N-(2,2,2-trifluoro-1-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4-(trifluoromethyl)benzoic acid
  • 2,2,2-trifluoro-1-phenylethylamine
  • N-(2,2,2-trifluoro-1-phenylethyl)benzamide

Uniqueness

4-(trifluoromethyl)-N-(2,2,2-trifluoro-1-phenylethyl)benzamide is unique due to the presence of multiple trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and potential biological activity, making it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

304458-38-6

Molekularformel

C16H11F6NO

Molekulargewicht

347.25 g/mol

IUPAC-Name

4-(trifluoromethyl)-N-(2,2,2-trifluoro-1-phenylethyl)benzamide

InChI

InChI=1S/C16H11F6NO/c17-15(18,19)12-8-6-11(7-9-12)14(24)23-13(16(20,21)22)10-4-2-1-3-5-10/h1-9,13H,(H,23,24)

InChI-Schlüssel

CNVSGILXBGTTOV-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C(C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.